N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group, a methoxy group, and an acetamide group. It has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions.
Acetamide Formation: The acetamide group is introduced by reacting the substituted indole with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, modulate enzyme activities, or interfere with signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-5-methoxy-1H-indol-3-yl)acetamide: Similar structure but with a different substitution pattern.
N-(1-ethyl-5-methoxy-2-oxo-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(1-ethyl-5-methoxy-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-4-15-11-6-5-9(18-3)7-10(11)12(13(15)17)14-8(2)16/h5-7,12H,4H2,1-3H3,(H,14,16) |
InChI Key |
XSONJWONPSTGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(C1=O)NC(=O)C |
Origin of Product |
United States |
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